2,3-Dichlorobenzoyl cyanide
Overview
Description
2,3-Dichlorobenzoyl cyanide is an impurity of Lamotrigine, an anticonvulsant that is used in the treatment of bipolar and depression . It has a molecular formula of C8H3Cl2NO .
Synthesis Analysis
The synthesis of 2,3-Dichlorobenzoyl cyanide involves a mixture that is stirred for 1 hour at 60°C, cooled to 15°C, and the inorganic salts are filtered. The solvent toluene is distilled from the filtrate at 55°C under reduced pressure. The crude product is crystallized from petroleum ether, giving 2,3-dichlorobenzoyl cyanide with an assay of 97.4%. The yield was 94.2% .Molecular Structure Analysis
The molecular structure of 2,3-Dichlorobenzoyl cyanide is represented by the formula C8H3Cl2NO .Chemical Reactions Analysis
2,3-Dichlorobenzoyl cyanide is a key starting material for the synthesis of lamotrigine . It is used in the process development of Lamotrigine, and the LC method is found to be simple, rapid, specific, and reliable for the determination of unreacted levels of raw materials and isomers in reaction mixtures and finished product Lamotrigine .Scientific Research Applications
Intermediate in Lamotrigine Synthesis
2,3-Dichlorobenzoyl cyanide is a key intermediate in the synthesis of Lamotrigine . Lamotrigine is an anticonvulsant that is used in the treatment of bipolar disorder and depression .
Quantification and Separation
A simple, sensitive, and selective gradient reversed phase LC method has been developed for the separation and determination of 2,3-Dichlorobenzoyl cyanide and its regio isomers . This method is not only used for quality assurance, but also for monitoring the synthetic reactions involved in the process development of Lamotrigine .
Evaluation of Catalytic Systems
An assessment of various catalytic systems for the cyanation of 2,3-Dichlorobenzoyl chloride with cyanide salts has been described . High-throughput experimentation identified many conditions for effecting the requisite chemistry, including amine bases and phase-transfer catalysts, as well as catalyst-free conditions utilizing acetonitrile as a polar cosolvent .
Impurity Analysis
2,3-Dichlorobenzoyl cyanide is also used in the analysis of impurities in Lamotrigine . The LC method developed is found to be simple, rapid, specific, and reliable for the determination of unreacted levels of raw materials and isomers in reaction mixtures and finished product Lamotrigine .
Stability-Indicating Assays
2,3-Dichlorobenzoyl cyanide is a chemical used in the synthesis of a drug substance currently in a late development phase .
Manufacturing Process Monitoring
The LC method developed is used for monitoring the synthetic reactions involved in the process development of Lamotrigine . This method is found to be selective, precise, linear, accurate, and also robust .
Safety and Hazards
2,3-Dichlorobenzoyl cyanide is toxic if swallowed and may cause an allergic skin reaction. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
2,3-Dichlorobenzoyl cyanide is a chemical compound used in the synthesis of pharmaceuticals . It is an intermediate in the synthesis of Lamotrigine , an anticonvulsant used in the treatment of bipolar disorder and depression . Therefore, the primary targets of 2,3-Dichlorobenzoyl cyanide would be the biochemical pathways involved in these conditions.
Mode of Action
Lamotrigine is known to inhibit voltage-sensitive sodium channels, leading to the stabilization of neuronal membranes and modulation of presynaptic transmitter release of excitatory amino acids .
Biochemical Pathways
Given its role in the synthesis of lamotrigine, it can be inferred that it may indirectly influence the pathways associated with neuronal excitability and neurotransmitter release .
Pharmacokinetics
It has a molecular weight of 200.02 g/mol , and its structure suggests it may have good lipophilicity . These properties could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
These include the stabilization of neuronal membranes and modulation of presynaptic transmitter release of excitatory amino acids .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2,3-Dichlorobenzoyl cyanide include temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound at room temperature . Additionally, the compound’s reactivity may be influenced by the pH and the presence of other chemicals in its environment .
properties
IUPAC Name |
2,3-dichlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBBFBXFASKAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228306 | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77668-42-9 | |
Record name | 2,3-Dichloro-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77668-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzoyl nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)oxoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBENZOYL NITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,3-Dichlorobenzoyl cyanide in pharmaceutical research?
A: 2,3-Dichlorobenzoyl cyanide serves as a crucial intermediate in the synthesis of Lamotrigine [, , ]. Lamotrigine is a pharmaceutical compound with anticonvulsant properties.
Q2: Can you elaborate on the synthesis of Lamotrigine from 2,3-Dichlorobenzoyl cyanide?
A: The synthesis involves a two-step process. First, 2,3-Dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate [, ]. This reaction yields an intermediate compound. Subsequently, this intermediate undergoes cyclization to produce the final product, Lamotrigine [, ].
Q3: Are there any challenges associated with the synthesis of 2,3-Dichlorobenzoyl cyanide?
A: Yes, achieving high purity during the synthesis of 2,3-Dichlorobenzoyl cyanide can be challenging []. Traditional methods may result in impurities that are difficult to remove.
Q4: Have any alternative synthesis methods been explored to address the purity concerns?
A: Researchers have developed a modified approach for synthesizing high-purity 2,3-Dichlorobenzoyl cyanide []. This method involves a controlled reaction of 2,3-Dichlorobenzoyl chloride with cuprous cyanide in a solvent-free environment [].
Q5: What analytical techniques are employed to confirm the structure and purity of the synthesized 2,3-Dichlorobenzoyl cyanide?
A: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR), are used to confirm the structure of the synthesized compound []. High-performance liquid chromatography (HPLC) and elemental analysis are employed to determine the purity level of the final product [].
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